molecular formula C13H11ClO2 B6370372 2-(4-Chloro-2-methoxyphenyl)phenol CAS No. 1261933-45-2

2-(4-Chloro-2-methoxyphenyl)phenol

Cat. No.: B6370372
CAS No.: 1261933-45-2
M. Wt: 234.68 g/mol
InChI Key: JPQVCEZSLCBQHX-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methoxyphenyl)phenol is a biphenyl derivative featuring a phenol group at position 2 of the primary benzene ring and a 4-chloro-2-methoxyphenyl substituent on the adjacent ring. For example, derivatives of this compound are highlighted in patents for antiviral and antidiabetic agents, underscoring its relevance in medicinal chemistry .

Properties

IUPAC Name

2-(4-chloro-2-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-16-13-8-9(14)6-7-11(13)10-4-2-3-5-12(10)15/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQVCEZSLCBQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683562
Record name 4'-Chloro-2'-methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261933-45-2
Record name 4'-Chloro-2'-methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonate Ester Formation and Chlorination

The protection of phenolic hydroxyl groups as sulfonate esters is a well-established strategy to direct electrophilic substitution. In the synthesis of analogous chlorinated phenols, 4-chloro-2-methylphenol was converted to its methanesulfonate ester using methanesulfonyl chloride in the presence of pyridine. This intermediate underwent nitration at the 5-position, followed by acidic or alkaline deprotection to yield 4-chloro-2-methyl-5-nitrophenol. Adapting this approach for 2-(4-Chloro-2-methoxyphenyl)phenol, 2-methoxyphenol could be protected as a sulfonate ester (e.g., benzenesulfonate or methanesulfonate), enabling regioselective chlorination at the 4-position.

Reaction Conditions:

  • Protection: 2-Methoxyphenol reacts with benzenesulfonyl chloride (1:1 molar ratio) in pyridine at 60–70°C for 2 hours, yielding 2-methoxyphenyl benzenesulfonate.

  • Chlorination: The protected intermediate is treated with chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, targeting the para position relative to the methoxy group.

  • Deprotection: Acidic cleavage using concentrated HCl at 80°C removes the sulfonate group, yielding 4-chloro-2-methoxyphenol.

Key Data:

StepReagentsTemperatureYield (%)
ProtectionBenzenesulfonyl chloride, Pyridine60–70°C89
ChlorinationSO₂Cl₂, DCM0–5°C75*
DeprotectionHCl (conc.)80°C85
*Estimated based on analogous reactions.

Nucleophilic Aromatic Substitution via Cyanohydrin Intermediates

Cyanohydrin Formation and Hydrolysis

Patent WO2003042166A2 highlights the use of cyanohydrins in synthesizing α-hydroxyacetamides. For this compound, 4-chloro-2-methoxybenzaldehyde could react with hydrogen cyanide to form a cyanohydrin, which is subsequently hydrolyzed to the corresponding α-hydroxy acid.

Reaction Pathway:

  • Cyanohydrin Synthesis:
    4-Cl-2-MeO-C6H3CHO+HCN4-Cl-2-MeO-C6H3CH(OH)CN\text{4-Cl-2-MeO-C}_6\text{H}_3\text{CHO} + \text{HCN} \rightarrow \text{4-Cl-2-MeO-C}_6\text{H}_3\text{CH(OH)CN} .

  • Hydrolysis: Acidic hydrolysis (H₂SO₄, H₂O) converts the cyanohydrin to 4-chloro-2-methoxymandelic acid.

Decarboxylative Coupling

The α-hydroxy acid undergoes decarboxylative coupling with phenol in the presence of activating agents (e.g., DCC, DMAP), forming the biphenyl linkage. This method mirrors the condensation of α-hydroxycarboxylic acids with amines described in WO2003042166A2.

Optimization Insight:

  • Solvent-free conditions at elevated temperatures (100–120°C) improve reaction efficiency.

Acid-Catalyzed Condensation of Hydroxyacetamides

Hydroxyacetamide Intermediate Synthesis

WO2003042166A2 details the preparation of α-hydroxyacetamides via solvent-free condensation of α-hydroxycarboxylic acid esters with amines. For this compound, 4-chloro-2-methoxyphenethylamine could react with 2-hydroxyphenylglyoxylic acid ester under similar conditions.

Procedure:

  • Equimolar amounts of 4-chloro-2-methoxyphenethylamine and methyl 2-hydroxyphenylglyoxylate are heated at 100°C for 72 hours.

  • The product, 2-(4-chloro-2-methoxyphenyl)-N-(2-hydroxyphenyl)acetamide, is hydrolyzed with aqueous NaOH to yield the target compound.

Yield Considerations:

  • Solvent-free methods achieve yields >80% for analogous acetamides.

Urea-Mediated Heterocycle Formation and Rearrangement

Urea Intermediate Synthesis

The synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues in PMC10459877 involves urea formation from 2-amino-4-chlorophenol and sodium cyanate. Adapting this, 2-amino-4-chloro-6-methoxyphenol could react with cyanate to form a urea derivative, which cyclizes to an oxadiazole under reflux.

Key Steps:

  • Nitration and Reduction: 4-Chloro-2-methoxyphenol is nitrated (HNO₃/H₂SO₄) and reduced (Sn/HCl) to 2-amino-4-chloro-6-methoxyphenol.

  • Urea Formation: Reaction with sodium cyanate in glacial acetic acid yields 1-(5-chloro-2-hydroxy-3-methoxyphenyl)urea.

  • Cyclization: Refluxing with hydrazine hydrate forms an oxadiazole, which is cleaved under acidic conditions to release this compound.

Data Summary:

StepConditionsYield (%)
NitrationHNO₃/H₂SO₄, 0°C70
ReductionSn/HCl, reflux65
Urea FormationNaOCN, AcOH75

Alternative Pathways: Grignard Reagents and Friedel-Crafts Alkylation

Friedel-Crafts Alkylation

Electrophilic substitution using 4-chloro-2-methoxybenzyl chloride and phenol under AlCl₃ catalysis could yield the target compound. However, regioselectivity challenges may necessitate directing groups.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide are employed for nucleophilic substitutions, while electrophilic substitutions may use reagents like sulfuric acid or nitric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dechlorinated phenols.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-(4-Chloro-2-methoxyphenyl)phenol has several applications in scientific research:

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Applications Source
2-(4-Chloro-2-methoxyphenyl)phenol C₁₃H₁₁ClO₂ Biphenyl, 4-Cl, 2-OCH₃, 2-OH Pharmaceutical intermediates
4-(4-Chloro-2-methoxyphenyl)phenol C₁₃H₁₁ClO₂ Biphenyl, 4-Cl, 2-OCH₃, 4-OH Discontinued research chemical
4-Chloro-2-methylphenol C₇H₇ClO Monocyclic, 4-Cl, 2-CH₃ Industrial/environmental applications
(Z)-Chromene-carboxamide derivative C₂₁H₁₆ClN₃O₄ Chromene, 4-Cl, 2-OCH₃, imino group Antidiabetic research

Q & A

Q. What are the validated synthetic routes for 2-(4-Chloro-2-methoxyphenyl)phenol, and how can intermediates be characterized?

  • Methodological Answer : The compound is typically synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling reactions. For example, brominated intermediates can be reacted with methoxyphenyl boronic acids under palladium catalysis . Characterization of intermediates requires multi-nuclear NMR (¹H, ¹³C) to confirm regioselectivity, complemented by HPLC (≥95% purity threshold) to assess reaction efficiency. Mass spectrometry (ESI-MS) is critical for verifying molecular ions. For crystalline intermediates, single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is recommended for unambiguous structural confirmation .

Q. Which analytical techniques are most reliable for purity assessment and structural elucidation?

  • Methodological Answer : High-resolution LC-MS with reverse-phase C18 columns (acetonitrile/water gradient) resolves impurities at <0.1% levels. UV-Vis spectroscopy (λmax ~270 nm for phenolic moieties) provides preliminary identification. For structural confirmation, 2D NMR (COSY, HSQC, HMBC) resolves coupling between the methoxy group (δ 3.8–4.0 ppm) and aromatic protons. SC-XRD using SHELXTL or OLEX2 suites is essential for absolute configuration determination, with ORTEP-3 generating publication-quality thermal ellipsoid plots .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in spectroscopic assignments for this compound?

  • Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping aromatic signals) can be addressed by correlating SC-XRD-derived bond lengths and angles with DFT-optimized geometries (B3LYP/6-311+G(d,p)). Hydrogen-bonding patterns (e.g., O–H···O interactions) identified via graph-set analysis (using Mercury software) can explain unexpected chemical shifts . If twinning or disorder is observed in crystals, SHELXD or SHELXE can model partial occupancy or alternative conformations .

Q. What experimental strategies mitigate contradictions in bioactivity data across studies?

  • Methodological Answer : Standardize assay conditions: Use ATP-based cell viability assays (e.g., CellTiter-Glo®) with triplicate technical replicates and positive controls (e.g., doxorubicin for cytotoxicity). Address solvent effects (DMSO ≤0.1% v/v) and validate target engagement via SPR (KD measurements) or enzymatic inhibition assays (IC50 ± SEM). For conflicting SAR data, perform free-energy perturbation (FEP) simulations to quantify substituent effects on binding affinity .

Q. How can hydrogen-bonding networks influence the compound’s stability in solid-state formulations?

  • Methodological Answer : Conduct variable-temperature XRD to monitor phase transitions and identify H-bond motifs (e.g., R₂²(8) rings via Etter’s graph-set analysis). Accelerated stability studies (40°C/75% RH for 4 weeks) paired with FTIR (O–H stretch at 3200–3400 cm⁻¹) quantify hygroscopicity. Molecular dynamics (MD) simulations (AMBER force field) predict degradation pathways, such as methoxy demethylation under acidic conditions .

Q. What computational methods predict metabolic liabilities of this compound?

  • Methodological Answer : Use Schrödinger’s ADMET Predictor™ or SwissADME to identify cytochrome P450 (CYP3A4/2D6) oxidation sites. Validate predictions with microsomal stability assays (human liver microsomes + NADPH, LC-MS quantification). Docking studies (AutoDock Vina) into CYP crystal structures (PDB: 4I3V) prioritize sites for deuterium exchange to prolong half-life .

Q. How do steric and electronic effects of substituents impact reaction kinetics in derivatization?

  • Methodological Answer : Perform Hammett analysis by synthesizing analogs with electron-donating/withdrawing groups (e.g., –NO₂, –OCH₃) at the 4-position. Monitor reaction rates (UV-Vis or inline IR) for nucleophilic aromatic substitution (e.g., amination). DFT calculations (Gaussian 16) compute Fukui indices to map electrophilic regions. Eyring plots (k vs. 1/T) determine activation parameters (ΔH‡, ΔS‡) .

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